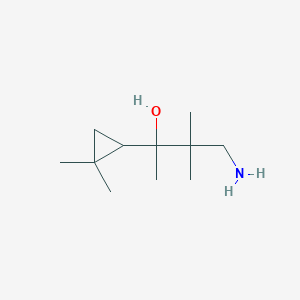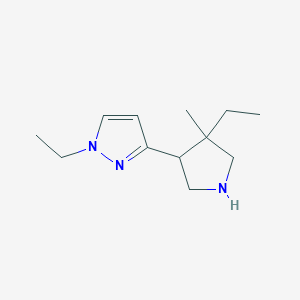
1-Ethyl-3-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-3-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole is a synthetic organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes an ethyl group and a pyrrolidine ring substituted with ethyl and methyl groups. The compound’s distinct chemical structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-Ethyl-3-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Substitution Reactions: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a strong base such as sodium hydride.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.
Final Assembly: The final compound is obtained by coupling the pyrazole ring with the pyrrolidine ring through appropriate linking reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-Ethyl-3-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace existing substituents on the pyrazole or pyrrolidine rings.
Addition: Electrophilic addition reactions can occur at the nitrogen atoms of the pyrazole ring, leading to the formation of various addition products.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Ethyl-3-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-Ethyl-3-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-Ethyl-3-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole can be compared with other similar compounds, such as:
1-Ethyl-3-(4-methylpyrrolidin-3-yl)-1H-pyrazole: Lacks the additional ethyl group on the pyrrolidine ring.
1-Ethyl-3-(4-ethylpyrrolidin-3-yl)-1H-pyrazole: Lacks the methyl group on the pyrrolidine ring.
1-Methyl-3-(4-ethyl-4-methylpyrrolidin-3-yl)-1H-pyrazole: Contains a methyl group instead of an ethyl group on the pyrazole ring.
Propriétés
Formule moléculaire |
C12H21N3 |
|---|---|
Poids moléculaire |
207.32 g/mol |
Nom IUPAC |
1-ethyl-3-(4-ethyl-4-methylpyrrolidin-3-yl)pyrazole |
InChI |
InChI=1S/C12H21N3/c1-4-12(3)9-13-8-10(12)11-6-7-15(5-2)14-11/h6-7,10,13H,4-5,8-9H2,1-3H3 |
Clé InChI |
RJQJYQWXEPODPT-UHFFFAOYSA-N |
SMILES canonique |
CCC1(CNCC1C2=NN(C=C2)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


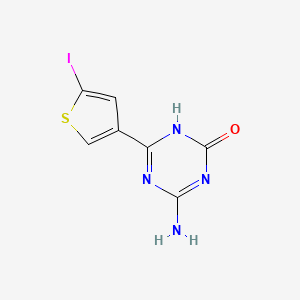

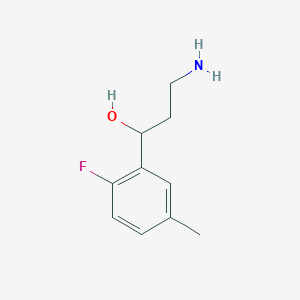
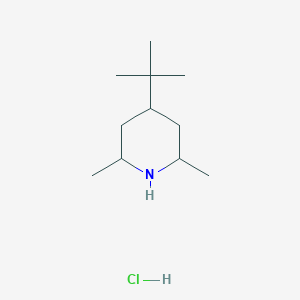
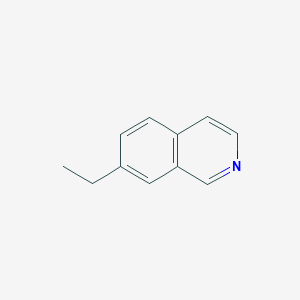
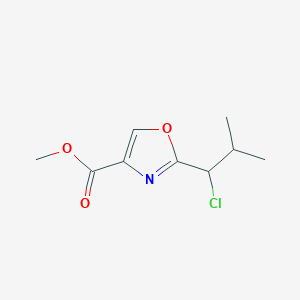
![Methyl 2-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13205318.png)

